molecular formula C19H11F5O2 B15158690 1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione CAS No. 819060-51-0

1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione

Cat. No.: B15158690
CAS No.: 819060-51-0
M. Wt: 366.3 g/mol
InChI Key: TXDJDUNLEPOSRO-UHFFFAOYSA-N
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Description

1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione is a compound that features an anthracene moiety linked to a pentafluoropentane-1,3-dione group. Anthracene derivatives are well-known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis . The incorporation of the pentafluoropentane-1,3-dione group introduces unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione typically involves the reaction of anthracene derivatives with pentafluoropentane-1,3-dione under controlled conditions. One common method is the Friedel-Crafts acylation, where anthracene reacts with pentafluoropentane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione stands out due to the presence of the pentafluoropentane-1,3-dione group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its photophysical properties compared to other anthracene derivatives .

Properties

CAS No.

819060-51-0

Molecular Formula

C19H11F5O2

Molecular Weight

366.3 g/mol

IUPAC Name

1-anthracen-2-yl-4,4,5,5,5-pentafluoropentane-1,3-dione

InChI

InChI=1S/C19H11F5O2/c20-18(21,19(22,23)24)17(26)10-16(25)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9H,10H2

InChI Key

TXDJDUNLEPOSRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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